molecular formula C10H9N3O B1306908 6-Pyridin-2-ylmethyl-pyridazin-3-ol CAS No. 338779-41-2

6-Pyridin-2-ylmethyl-pyridazin-3-ol

Cat. No.: B1306908
CAS No.: 338779-41-2
M. Wt: 187.2 g/mol
InChI Key: OAKLDVASALKSCV-UHFFFAOYSA-N
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Description

6-Pyridin-2-ylmethyl-pyridazin-3-ol is a heterocyclic compound with the molecular formula C10H9N3O. It features a pyridazinone core substituted with a pyridin-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyridin-2-ylmethyl-pyridazin-3-ol typically involves the reaction of pyridazinone derivatives with pyridine-based reagents. One common method involves the condensation of 2-pyridylmethylamine with 3-hydroxypyridazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Pyridin-2-ylmethyl-pyridazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Pyridin-2-ylmethyl-pyridazin-3-ol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Pyridin-2-ylmethyl-pyridazin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

6-Pyridin-2-ylmethyl-pyridazin-3-ol can be compared with other pyridazinone derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds .

Properties

IUPAC Name

3-(pyridin-2-ylmethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-5-4-9(12-13-10)7-8-3-1-2-6-11-8/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKLDVASALKSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393839
Record name 6-(2-pyridinylmethyl)-3-pyridazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338779-41-2
Record name 6-(2-pyridinylmethyl)-3-pyridazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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